molecular formula C19H16F3N3O3S B2987203 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 882083-37-6

2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Katalognummer: B2987203
CAS-Nummer: 882083-37-6
Molekulargewicht: 423.41
InChI-Schlüssel: GBFIIEYNRIIVCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolin-4-one core substituted with a 3-ethyl group, a sulfanyl (-S-) linker at position 2, and an acetamide group connected to a 4-(trifluoromethoxy)phenyl moiety. Its molecular formula is C₂₄H₂₀F₃N₃O₃S (calculated from related structures in ). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the ethyl substituent on the quinazolinone core influences steric interactions in biological targets .

Eigenschaften

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-2-25-17(27)14-5-3-4-6-15(14)24-18(25)29-11-16(26)23-12-7-9-13(10-8-12)28-19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIIEYNRIIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel synthetic derivative with potential pharmacological applications. This article examines its biological activity based on available literature, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline derivatives with trifluoromethoxy phenyl acetamide. The structure is characterized by the presence of a quinazoline moiety linked to a sulfonyl group and a trifluoromethoxy substituent, which enhances its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC18H19N3O3S
Molecular Weight369.44 g/mol
CAS Number256955-22-3
EINECSNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethoxy group enhances interactions with target enzymes through halogen bonding, leading to increased inhibitory activity against cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Cytotoxicity : In vitro studies have shown that this compound exhibits moderate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). The mechanism may involve the induction of apoptosis or cell cycle arrest .
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives similar to this compound may possess anticonvulsant properties, likely due to modulation of sodium channels .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various quinazoline derivatives, including the target compound. Results indicated that it significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the low micromolar range.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundMCF-715.0
Control (DMSO)MCF-7>100

Pharmacological Implications

The structural features of the compound suggest potential therapeutic applications in anti-inflammatory and anticancer therapies. The presence of the trifluoromethoxy group is particularly noteworthy as it may enhance metabolic stability and bioactivity.

  • Anti-inflammatory Potential : Inhibition of COX and LOX pathways suggests that this compound could be explored for treating inflammatory diseases.
  • Cancer Therapeutics : Given its cytotoxicity against breast cancer cells, further exploration in animal models is warranted to evaluate its efficacy and safety profile.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Quinazolinone Cores

Compound 8 (C₃₁H₂₅N₅O₄S)
  • Structure: Features a 4-methoxyphenyl substituent on the pyridinone ring and an ethyl group on the quinazolinone.
  • Activity: Dual inhibitor of EGFR and BRAF kinases (IC₅₀ values in nanomolar range).
  • Key Difference : The methoxy group vs. trifluoromethoxy in the target compound alters electronic properties and target selectivity.
Compound 9 (C₃₀H₂₂ClN₅O₃S)
  • Structure: Contains a 4-chlorophenyl group on the pyridinone ring.
  • Activity : Higher potency against BRAF V600E mutants compared to compound 8, likely due to the electron-withdrawing chlorine enhancing interactions with hydrophobic kinase pockets .
  • Key Difference : Chlorine’s smaller size and stronger electronegativity compared to trifluoromethoxy may reduce off-target effects.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide ()
  • Structure : Dibromo and methyl groups on the phenyl ring.
  • Properties : Increased molecular weight (C₂₃H₁₇Br₂ClN₃O₂S) and halogenated substituents likely improve membrane permeability but may increase toxicity risks .

Analogues with Modified Linkers or Cores

T0510.3657 (GPR17 Agonist)
  • Structure: Triazole core instead of quinazolinone, with a morpholine-sulfonyl group and trifluoromethoxy phenyl.
  • Activity: Used in glioblastoma combination therapy with TMZ. The triazole core may enhance solubility but reduce kinase inhibition compared to quinazolinone-based compounds .
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)
  • Structure: Hexahydroquinazolinone core and butanamide linker.
  • Activity : Binds to MMP-9’s hemopexin domain (Kd = 320 nM). The elongated linker and saturated core may improve conformational flexibility for domain-specific interactions .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 8 Compound 3c
Molecular Weight ~563.5 g/mol 563.63 g/mol 485.48 g/mol
Melting Point Not reported >300°C Not reported
Key IR Stretches C=O (~1660 cm⁻¹), C≡N (~2210 cm⁻¹) Similar C=O C=O (~1650 cm⁻¹)
¹H NMR (δ) Ethyl: 1.3 (t), 4.2 (q); Ar-H: 7.2–8.0 Methoxy: 3.8 ppm Hexahydroquinazoline protons: 1.5–2.8 ppm

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.